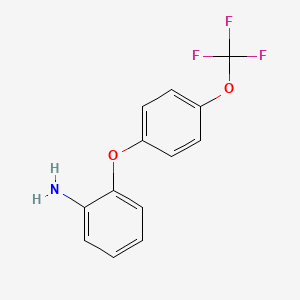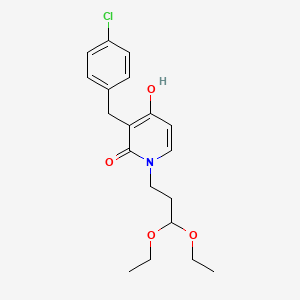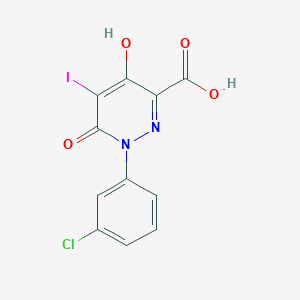
2-(4-Trifluoromethoxy-phenoxy)-phenylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hemoglobin Modifiers : Research by Randad et al. (1991) involved compounds structurally related to 2-(4-Trifluoromethoxy-phenoxy)-phenylamine, focusing on their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which may have clinical applications in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes (Randad et al., 1991).
Electrochemical Applications : A study by Agboola et al. (2010) described the integration of phenylamine-functionalised single-walled carbon nanotubes (SWCNT-phenylamine) with cobalt (II) phthalocyanine complexes. This integration alters the physico-electrochemical properties of the complex, which could be beneficial for electrocatalytic applications (Agboola et al., 2010).
Biological Activity of Organophosphate Derivatives : Jhajharia et al. (2010) synthesized organophosphate phenoxy derivatives with potential antibacterial and antifungal properties. This research opens pathways for using such compounds in combating pathogenic bacteria and fungi (Jhajharia et al., 2010).
Optical Properties in Phthalocyanines : Farajzadeh et al. (2020) explored the nonlinear optical properties of zinc phthalocyanines substituted with 4-(trifluoromethoxy)phenoxy moieties. These compounds show promise in applications related to optical limiting and third-order nonlinear optics (Farajzadeh et al., 2020).
Two-Photon Fluorescence Imaging : Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer for two-photon fluorescence imaging of live cells. The presence of phenylamine in the structure may contribute to the compound's properties beneficial for biomedical imaging applications (Wang et al., 2011).
Fire Retardants : Levchik et al. (2000) explored the use of compounds like hexakis(phenylamino)cyclotriphosphazene and hexakis(phenoxy)cyclotriphosphazene as fire retardants for poly(butylene terephthalate). These materials offer improved fire resistance, indicating potential applications in safety-enhanced polymers (Levchik et al., 2000).
Photocatalysis : Lü et al. (2010) synthesized copper(II) porphyrin complexes and studied their photocatalytic effects, which were enhanced by incorporating phenoxy derivatives. Such compounds could have applications in environmental remediation and solar energy conversion (Lü et al., 2010).
Biomarker Detection : Qin and Yan (2018) developed a probe based on lanthanide functionalized organic-inorganic hybrid material for sensing biological metabolites of phenylamine. This approach could be crucial for monitoring internal exposure of industrially relevant compounds (Qin & Yan, 2018).
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQONSORJKORRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethoxy-phenoxy)-phenylamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)


![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)
![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)


![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)

![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)